REACTION_CXSMILES
|
CS(O[CH:6]1[CH2:11][CH2:10][N:9]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:8][CH2:7]1)(=O)=O.[CH3:19][C:20]1([CH3:32])[C:24]([CH3:26])([CH3:25])[O:23][B:22]([C:27]2[CH:28]=[N:29][NH:30][CH:31]=2)[O:21]1.C([O-])([O-])=O.[Cs+].[Cs+]>CN(C=O)C.O>[CH3:19][C:20]1([CH3:32])[C:24]([CH3:25])([CH3:26])[O:23][B:22]([C:27]2[CH:31]=[N:30][N:29]([CH:6]3[CH2:11][CH2:10][N:9]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:8][CH2:7]3)[CH:28]=2)[O:21]1 |f:2.3.4|
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Name
|
|
Quantity
|
7.33 g
|
Type
|
reactant
|
Smiles
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CS(=O)(=O)OC1CCN(CC1)C(=O)OC(C)(C)C
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Name
|
|
Quantity
|
5.09 g
|
Type
|
reactant
|
Smiles
|
CC1(OB(OC1(C)C)C=1C=NNC1)C
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Name
|
Cs2CO3
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Quantity
|
12.8 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
The mixture was cooled to RT
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Type
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EXTRACTION
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Details
|
extracted with EtOAc (3×60 mL)
|
Type
|
WASH
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Details
|
The combined organic phases were washed with water (3×50 mL), brine (50 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
|
CUSTOM
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Details
|
The residue was purified by flash chromatography (20 to 40% ethyl acetate:hexanes)
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Name
|
|
Type
|
product
|
Smiles
|
CC1(OB(OC1(C)C)C=1C=NN(C1)C1CCN(CC1)C(=O)OC(C)(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.84 g | |
YIELD: PERCENTYIELD | 39% | |
YIELD: CALCULATEDPERCENTYIELD | 38.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |